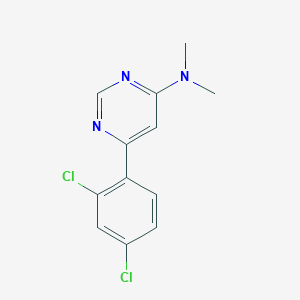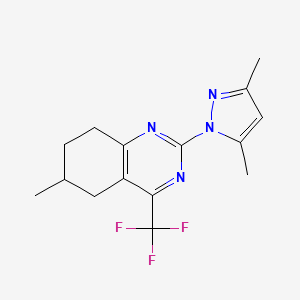
N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)succinamide
Descripción general
Descripción
N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)succinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Aplicaciones Científicas De Investigación
Therapeutic Strategies for Spinal Cord Injury
Advancements in understanding spinal cord injury (SCI) pathophysiology have led to therapeutic strategies aimed at protection and repair. Clinical trials exploring neuroprotective strategies, such as riluzole and minocycline, and transplantation methods reflect a growing optimism for developing effective SCI therapies (Hawryluk et al., 2008).
Toxicity of Organic Fluorophores in Molecular Imaging
The utility and safety of organic fluorophores, including their fluorescent characteristics and toxicity profiles, are critical for their application in vivo cancer diagnosis and molecular imaging. This review highlights the need for thorough investigation to ensure safe administration to patients, suggesting a cautious approach to integrating new chemical compounds into clinical practice (Alford et al., 2009).
Immunomodulatory Activities of Fluoroquinolones
Fluoroquinolones demonstrate immunomodulatory effects, influencing both cellular and humoral immunity. This review provides insights into the mechanisms of action and potential applications of fluoroquinolones in latent or chronic infections, indicating the broader implications of chemical compounds on immune regulation (Dalhoff, 2005).
Fluorescent Properties of Methylene Blue
Methylene blue's emerging role as a fluorophore in surgical settings underscores the potential of chemical compounds in enhancing surgical techniques through fluorescence imaging. This illustrates the intersection of chemistry and medical innovation, leading to improved clinical outcomes (Cwalinski et al., 2020).
Nutrition and Cancer Therapy
The integration of nutritional manipulations with conventional cancer therapies highlights the multidisciplinary approach to cancer treatment. The review on n-3 polyunsaturated fatty acids (PUFAs) in colon cancer therapy exemplifies how chemical compounds, including dietary elements, can synergize with pharmacological treatments to enhance therapeutic efficacy (Dupertuis et al., 2007).
Propiedades
IUPAC Name |
N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-14-8-9-16(20)17(13-14)22-19(24)11-10-18(23)21-12-4-7-15-5-2-3-6-15/h8-9,13,15H,2-7,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEDSGUDVVFTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)NCCCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine](/img/structure/B4065276.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4065284.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)
![ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4065309.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-propanone](/img/structure/B4065315.png)
![1-allyl-6-amino-2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4065322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4065334.png)
![N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B4065335.png)

![4-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4065344.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4065368.png)
![2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4065375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4065379.png)